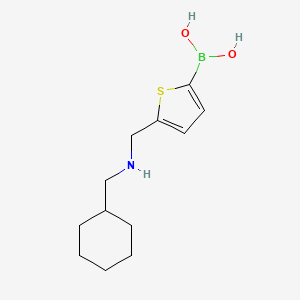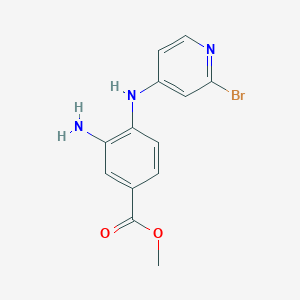
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester: is a complex organic compound that features both aromatic and heteroaromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-(2-bromo-pyridin-4-ylamino)-benzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like tin(II) chloride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Amino-3-(2-bromo-pyridin-4-ylamino)-benzoic acid methyl ester
- 3-Amino-4-(2-chloro-pyridin-4-ylamino)-benzoic acid methyl ester
- 3-Amino-4-(2-bromo-pyridin-3-ylamino)-benzoic acid methyl ester
Uniqueness
The unique combination of the amino group, bromine atom, and the specific positioning on the aromatic rings makes 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester particularly interesting. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications.
特性
分子式 |
C13H12BrN3O2 |
|---|---|
分子量 |
322.16 g/mol |
IUPAC名 |
methyl 3-amino-4-[(2-bromopyridin-4-yl)amino]benzoate |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-13(18)8-2-3-11(10(15)6-8)17-9-4-5-16-12(14)7-9/h2-7H,15H2,1H3,(H,16,17) |
InChIキー |
OWMQPEKINFKZTB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)NC2=CC(=NC=C2)Br)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


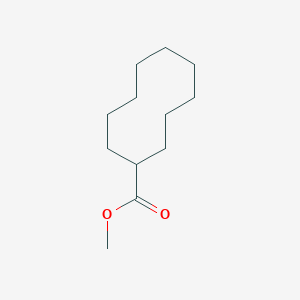
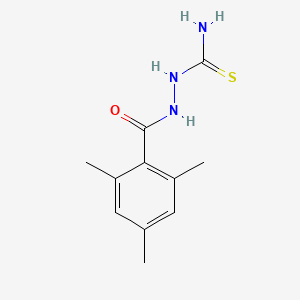
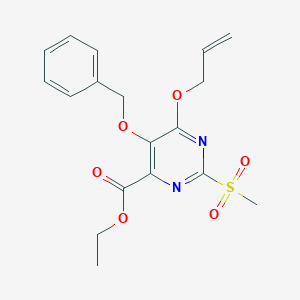
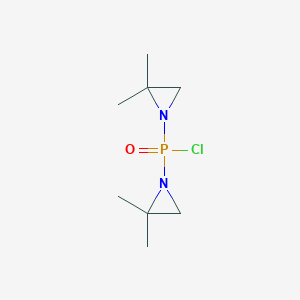
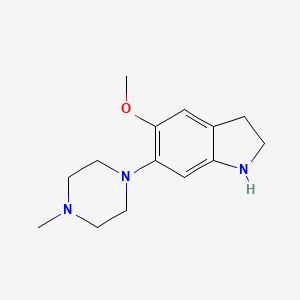
![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8316762.png)

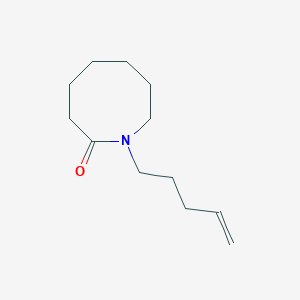
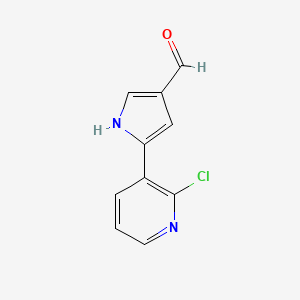
![(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol](/img/structure/B8316797.png)
![5-(1H-pyrrolo[2,3-c]pyridin-5-ylamino)pyrazine-2-carbonitrile](/img/structure/B8316799.png)
